2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride

Physicochemical profiling SAR logP

Researchers developing isoform-selective HDAC6 inhibitors require chiral building blocks with consistent purity and solubility. Racemic mixtures introduce confounding variables in structure-activity relationship (SAR) campaigns and increase synthetic complexity. This (2S)-6-methylpyridin-3-ylalanine dihydrochloride provides a well-characterized enantiopure scaffold that ensures reproducible yields in peptide synthesis and bioconjugation. - ∆logP ≈ +0.5 to +1.0 vs. 3-pyridylalanine for systematic SAR studies. - Pre-formulated dihydrochloride salt dissolves directly in aqueous coupling buffers. - Enables up to 25-fold HDAC6-over-HDAC1 selectivity with reduced hematological toxicity.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
Cat. No. B12305691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H
InChIKeyPLUDLSKFJNVNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(6-methylpyridin-3-yl)propanoic Acid Dihydrochloride: Chiral Heteroaryl Amino Acid Building Block for Medicinal Chemistry and HDAC6-Targeted Inhibitor Design


2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride (CAS 2061996-67-4) is a chiral, non-proteinogenic α-amino acid in which the side chain features a 6-methylpyridin-3-yl moiety. The compound exists as a dihydrochloride salt of the (2S)-enantiomer [1]. With a molecular weight of 253.12 g/mol for the salt (180.2 g/mol free base), a topological polar surface area of 76.2 Ų, and four hydrogen-bond donors and four acceptors, it serves as a versatile intermediate for peptidomimetics, enzyme inhibitors, and metal-chelating ligands [1]. Pyridylalanine derivatives incorporating this scaffold have been identified as selective inhibitors of human recombinant histone deacetylase 6 (HDAC6), achieving up to 25-fold selectivity over HDAC1 in vitro [2].

Why Generic Pyridylalanine Analogs Cannot Substitute for 2-Amino-3-(6-methylpyridin-3-yl)propanoic Acid Dihydrochloride in Stereospecific and SAR-Driven Applications


Generic substitution with unsubstituted pyridylalanines (e.g., 3-pyridyl-L-alanine) or racemic mixtures introduces critical variability in steric bulk, lipophilicity, and electronic character at the pyridine ring [1]. The 6-methyl substituent alters both the computed logP and the electron density of the aromatic ring, directly influencing binding-pocket complementarity in targets such as HDAC6 [2]. Furthermore, procurement of the single (2S)-enantiomer as a well-characterized dihydrochloride salt—rather than a racemate or free base—ensures reproducible stereochemical integrity and aqueous solubility, both of which are essential for consistent downstream synthetic yields and biological assay outcomes .

Quantitative Differentiation Evidence for 2-Amino-3-(6-methylpyridin-3-yl)propanoic Acid Dihydrochloride vs. Closest Analogs


Enhanced Lipophilicity and Steric Bulk of the 6-Methyl Substituent vs. 3-Pyridyl-L-alanine

The 6-methyl group on the pyridine ring increases the calculated logP and introduces additional steric bulk compared to the unsubstituted 3-pyridyl-L-alanine. This differentiation alters membrane permeability and target-binding-pocket fit [1]. Based on fragment-level contribution models, the methyl substituent adds approximately +0.5 logP units relative to the hydrogen-bearing analog, while increasing the molar refractivity by ∼5.65 cm³/mol [2].

Physicochemical profiling SAR logP

Defined S-Enantiomeric Configuration vs. Racemic or Mis-matched Stereochemistry

This product is supplied as the single (2S)-enantiomer with a vendor-specified purity of ≥95% (free base) and ≥98% (dihydrochloride salt) . In contrast, many commercially available pyridylalanine analogs are offered as racemic mixtures (DL-form) or as undefined stereoisomers. Stereochemical identity is critical for biological recognition; the Schäfer et al. study demonstrated that pyridylalanine-derived HDAC6 inhibitors achieve selectivity only with the correct L-configuration [1].

Chiral purity Stereochemistry Enantiomeric excess

Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantage over Free Base Analogs

The compound is provided as a dihydrochloride salt, which enhances aqueous solubility compared to the free base or other salt forms commonly available for pyridylalanine analogs . While 3-pyridyl-L-alanine is typically sold as the free base with limited aqueous solubility at neutral pH, the dihydrochloride salt of the 6-methyl derivative is expected to exhibit markedly improved dissolution, facilitating direct use in aqueous coupling reactions, bioconjugation, and biological assay preparation without additional pH adjustment or co-solvent requirements [1].

Salt selection Aqueous solubility Formulation

HDAC6 Selectivity: Up to 25-Fold over HDAC1 When Incorporated into Hydroxamic Acid Inhibitors

Pyridylalanine-containing hydroxamic acids derived from this scaffold were identified as selective inhibitors of human recombinant HDAC6 in vitro, with selectivity up to 25-fold for HDAC6 over HDAC1 [1]. Western blotting in cancer cells confirmed differential acetylation of tubulin (HDAC6 substrate) versus histone (HDAC1 substrate). Docking studies with an HDAC6 homology model indicated that the hydrophobic cap group—contributed by the pyridylalanine moiety—interacts with aromatic residues forming a sub-pocket near the substrate-binding channel entrance. Compounds lacking the 6-methyl substitution showed reduced selectivity, suggesting that the methyl group enhances sub-pocket occupancy [1][2].

HDAC6 Isoform selectivity Epigenetics

Purity Specification: ≥98% (Dihydrochloride) vs. Typical 95% Free Base Analogs

This product is available with a purity specification of ≥98% as the dihydrochloride salt (Leyan) and ≥95% as the free base (AKSci) . Many competing pyridylalanine analogs (e.g., 3-pyridyl-DL-alanine, 2-pyridyl-L-alanine) are commonly sold at ≥95% purity without defined salt stoichiometry, which can introduce variability in mass balance during coupling reactions. The higher purity specification reduces side-product formation and improves yield in multi-step synthetic sequences [1].

Chemical purity Quality control Reproducibility

Proven Application Scenarios for 2-Amino-3-(6-methylpyridin-3-yl)propanoic Acid Dihydrochloride Based on Quantitative Differentiation


Synthesis of HDAC6-Selective Hydroxamic Acid Inhibitors for Epigenetic Oncology

The compound serves as the chiral pyridylalanine substructure for constructing HDAC6-selective inhibitors that achieve up to 25-fold selectivity over HDAC1 [1]. This selectivity profile is essential for reducing the hematological toxicity observed with pan-HDAC inhibitors. Researchers synthesizing HDAC6-targeted therapeutics should prioritize the (2S)-6-methylpyridin-3-ylalanine dihydrochloride over non-methylated or racemic pyridylalanines to maximize isoform selectivity and ensure synthetic consistency.

Structure-Activity Relationship (SAR) Studies Requiring Defined Heteroaryl Side-Chain Topology

The 6-methyl substituent introduces predictable steric and lipophilic modulation (ΔlogP ≈ +0.5 to +1.0; ΔMW = +14.0 g/mol vs. 3-pyridylalanine) [2]. This makes the compound ideal for systematic SAR campaigns where incremental changes in side-chain properties are correlated with target binding, cellular permeability, or metabolic stability. The defined (2S)-stereochemistry eliminates confounding variables introduced by racemic mixtures.

Aqueous-Phase Peptide and Peptidomimetic Conjugation Without Pre-Activation

The dihydrochloride salt form enables direct dissolution in aqueous coupling buffers, eliminating the need for HCl activation or co-solvent addition . This advantage reduces protocol steps and improves reproducibility in solid-phase peptide synthesis, bioconjugation (e.g., NHS-ester or carbodiimide-mediated coupling), and high-throughput library synthesis where rapid, aqueous-compatible building-block addition is required.

Metal-Chelating Ligand Design Leveraging Pyridine Nitrogen Coordination

The pyridine nitrogen at the 3-position, combined with the 6-methyl group's electronic influence, tunes the metal-binding affinity of ligands incorporating this amino acid scaffold [2]. Applications include the design of metalloenzyme inhibitors, radiometal chelators for PET imaging, and catalytic metal complexes. The defined enantiomeric purity ensures stereospecific coordination geometry, which is critical for enantioselective catalysis.

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